![molecular formula C27H19ClN4O5 B12627246 (10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique tetracyclic structure with multiple functional groups, including chlorophenyl, nitrophenyl, and carboxamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Introduction: Introduction of chlorophenyl and nitrophenyl groups through substitution reactions.
Amide Formation: Formation of the carboxamide group through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Application in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its interaction with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (10R,11S,15R,16S)-13-(2-bromophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- (10R,11S,15R,16S)-13-(2-fluorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and tetracyclic structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H19ClN4O5 |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C27H19ClN4O5/c28-18-6-2-4-8-20(18)31-26(34)22-21-14-9-15-5-1-3-7-19(15)30(21)24(23(22)27(31)35)25(33)29-16-10-12-17(13-11-16)32(36)37/h1-14,21-24H,(H,29,33)/t21-,22-,23-,24+/m1/s1 |
InChI Key |
OFSSHTWKXANFPL-YCAMKHIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H]4[C@@H]3C(=O)N(C4=O)C5=CC=CC=C5Cl)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



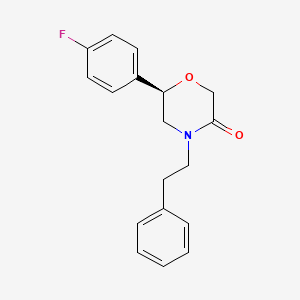


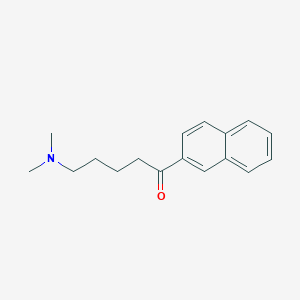
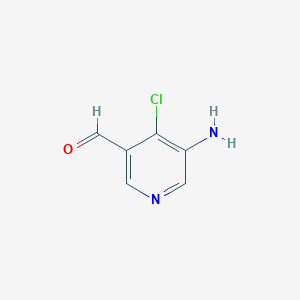
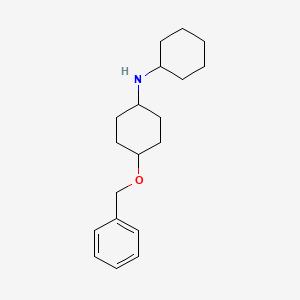
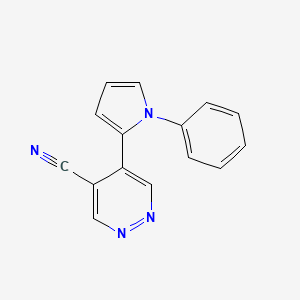
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
